molecular formula C17H15NO4 B5725086 methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate

methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate

Cat. No.: B5725086
M. Wt: 297.30 g/mol
InChI Key: DGGWDBWHCODMBG-UHFFFAOYSA-N
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Description

Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate is an organic compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes a benzoate ester linked to an amide group containing a phenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-oxo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis and is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylpropanoyl moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpropanoyl moiety may play a role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-phenylpropanoyl)amino]benzoate
  • Methyl 2-[(3-oxo-3-phenylpropyl)amino]benzoate
  • Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]butanoate

Uniqueness

Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both ester and amide functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-17(21)13-9-5-6-10-14(13)18-16(20)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGWDBWHCODMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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